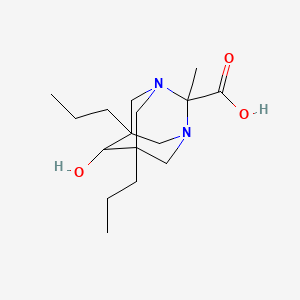
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the diazaadamantane core, followed by the introduction of hydroxy, methyl, and propyl groups. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The diazaadamantane core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.
2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt: Used in antioxidant assays.
Uniqueness: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid stands out due to its unique diazaadamantane core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H28N2O3 |
|---|---|
Peso molecular |
296.40 g/mol |
Nombre IUPAC |
6-hydroxy-2-methyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3/c1-4-6-15-8-17-10-16(7-5-2,12(15)19)11-18(9-15)14(17,3)13(20)21/h12,19H,4-11H2,1-3H3,(H,20,21) |
Clave InChI |
BOZORFLAMVSKEB-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


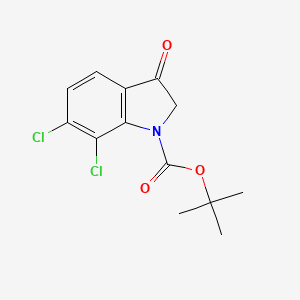
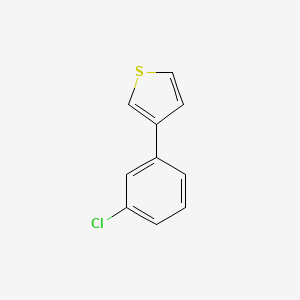
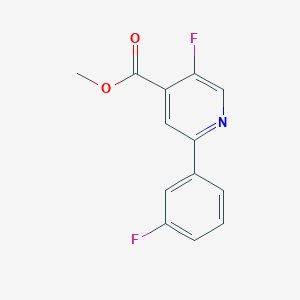
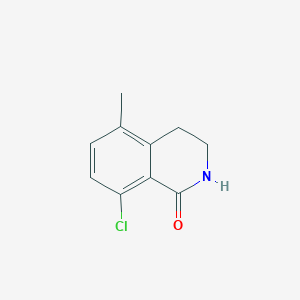
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
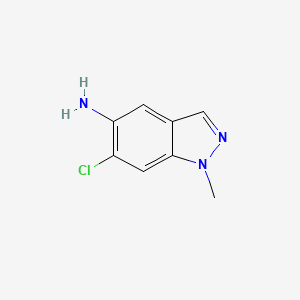
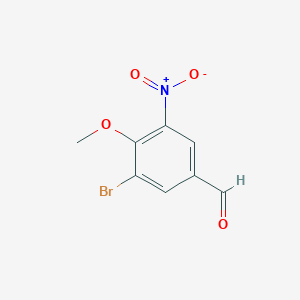
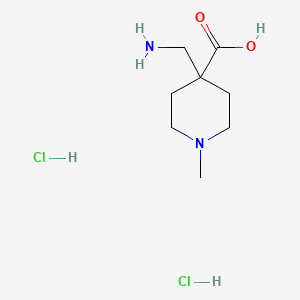

![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
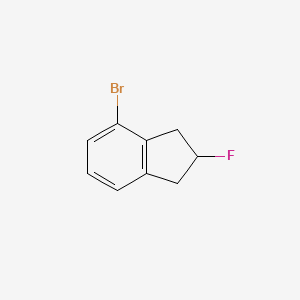
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)

![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
